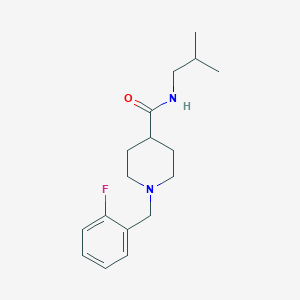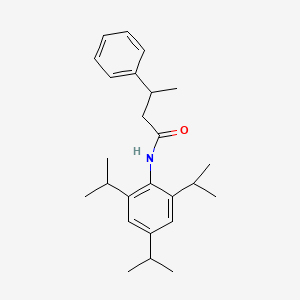![molecular formula C14H21NO B4934928 1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
1-[3-(3-methylphenoxy)propyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-methylphenoxy)propyl]pyrrolidine, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-[3-(3-methylphenoxy)propyl]pyrrolidine is not fully understood, but it is believed to involve the modulation of neurotransmitter release, particularly dopamine. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
1-[3-(3-methylphenoxy)propyl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the inhibition of dopamine reuptake. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(3-methylphenoxy)propyl]pyrrolidine in laboratory experiments is its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to using 1-[3-(3-methylphenoxy)propyl]pyrrolidine in laboratory experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on 1-[3-(3-methylphenoxy)propyl]pyrrolidine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing new synthetic methods for 1-[3-(3-methylphenoxy)propyl]pyrrolidine and exploring its potential use as a tool for drug discovery. Overall, 1-[3-(3-methylphenoxy)propyl]pyrrolidine is a promising compound for use in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
1-[3-(3-methylphenoxy)propyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 3-methylphenol with 1-bromo-3-chloropropane, followed by reaction with pyrrolidine. Other methods of synthesis include the reaction of 3-methylphenol with 1-bromo-3-(pyrrolidin-1-yl)propane, and the reaction of 1-bromo-3-(3-methylphenoxy)propane with pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-methylphenoxy)propyl]pyrrolidine has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has been shown to have a number of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain enzymes. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-6-4-7-14(12-13)16-11-5-10-15-8-2-3-9-15/h4,6-7,12H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKBVFBLXNXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)
![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)

![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)

![4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)

![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)